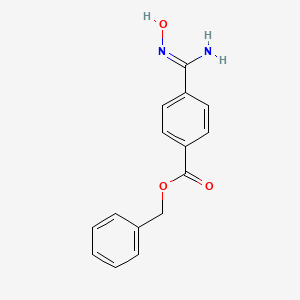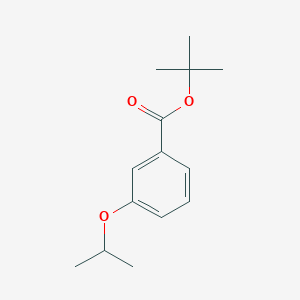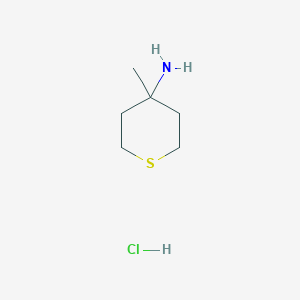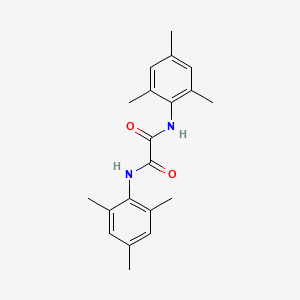![molecular formula C9H8O3S B12102519 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide: is an organic compound with the molecular formula C9H8O3S It is a derivative of benzo[c]thiophene, featuring a carbaldehyde group at the 5-position and two dioxide groups at the 2,2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide can be synthesized through several methods. One common approach involves the nitration, sulfonation, and iodination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives . The presence of electron-releasing and electron-withdrawing substituents can influence the reaction conditions and outcomes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of specialized catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination reactions. Electrophilic substitution typically occurs at the 5-position, influenced by the presence of electron-withdrawing or electron-releasing substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Sulfonation: Sulfur trioxide or chlorosulfonic acid can be used for sulfonation.
Iodination: Iodine and a suitable oxidizing agent are typically used for iodination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while sulfonation produces sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide is used as a building block in organic synthesis
Biology and Medicine: The compound’s structural properties make it a candidate for research in medicinal chemistry. It may be explored for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 1,3-dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide involves its interaction with molecular targets through electrophilic substitution reactions. The presence of electron-withdrawing and electron-releasing substituents can influence the compound’s reactivity and the pathways involved in its chemical transformations .
Comparación Con Compuestos Similares
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound is a derivative of 1,3-dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide, featuring amino groups at the 5 and 6 positions.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another related compound, which undergoes asymmetric hydrogenation to yield chiral products with high enantioselectivity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carbaldehyde and dioxide groups
Propiedades
Fórmula molecular |
C9H8O3S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
2,2-dioxo-1,3-dihydro-2-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c10-4-7-1-2-8-5-13(11,12)6-9(8)3-7/h1-4H,5-6H2 |
Clave InChI |
PWOHIJAJOZCORB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1(=O)=O)C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)


